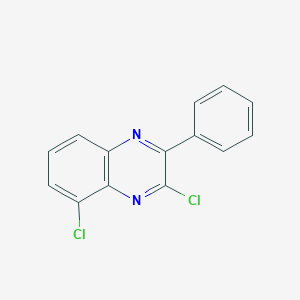

3,5-Dichloro-2-phenylquinoxaline

Description

Properties

Molecular Formula |

C14H8Cl2N2 |

|---|---|

Molecular Weight |

275.1 g/mol |

IUPAC Name |

3,5-dichloro-2-phenylquinoxaline |

InChI |

InChI=1S/C14H8Cl2N2/c15-10-7-4-8-11-13(10)18-14(16)12(17-11)9-5-2-1-3-6-9/h1-8H |

InChI Key |

HXLLPRIHUKTXPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)Cl)N=C2Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Quinoxaline Derivatives

Detailed Reaction Conditions and Yields

Catalyst and Solvent Optimization

| Entry | Catalyst/System | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | NH4Cl (10 mol%) | Methanol | 25 | 20 min | 100 | Metal-free, ambient conditions |

| 2 | NH4Cl (50 mol%) | Methanol | 25 | 7 min | 100 | Optimal catalyst loading |

| 3 | None (thermal) | Ethanol | Reflux (~78) | 1 hour | 95 | Conventional condensation |

| 4 | Fe catalyst + TBHP + CF3SO3H additive | THF | Room temp | 10 hours | 94 | Oxidative conditions |

Representative Synthesis Example

Step 1: Preparation of 3,5-dichloro-o-phenylenediamine

- Starting from 3,5-dichloroaniline, diazotization is performed using sodium nitrite in acidic medium (HCl or HBr), followed by Sandmeyer reaction with copper(I) halides to introduce halogen substituents.

Step 2: Condensation with benzil

3,5-dichloro-o-phenylenediamine (1 equiv) is reacted with benzil (1 equiv) in methanol with ammonium chloride catalyst (10-50 mol%) at room temperature for 20 minutes to 1 hour.

The product, this compound, precipitates out and is collected by filtration.

Yields are typically in the range of 90-98%, with high purity after recrystallization.

Mechanistic Insights

The ammonium chloride catalyst likely activates the carbonyl groups of benzil via hydrogen bonding, facilitating nucleophilic attack by the diamine's amino groups.

The reaction proceeds through a nucleophilic addition followed by cyclization and dehydration to form the quinoxaline ring system.

The presence of electron-withdrawing chlorine substituents at the 3 and 5 positions of the diamine influences the reaction rate and product stability.

Summary Table of Preparation Routes for this compound

| Method Type | Key Reagents | Catalyst/System | Solvent | Temp (°C) | Time | Yield (%) | Comments |

|---|---|---|---|---|---|---|---|

| Classical Condensation | 3,5-Dichloro-o-phenylenediamine + Benzil | Acidic or NH4Cl catalyst | Methanol/Ethanol | 25-78 | 20 min - 1 h | 90-98 | Simple, efficient, metal-free option |

| Sandmeyer + Grignard | 3,5-Dichloroaniline + Piperidine + Grignard reagent | Copper halide, Mg, Iodine initiator | THF | 10-90 | Several h | Not specified | Industrial scale, multi-step process |

| Oxidative Cyclization | Bisubstituted phenylenediamines + Methylglyoxal | Oxidants (SeO2, H2O2) | THF | RT | Hours | Moderate | For methylquinoxaline intermediates |

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-phenylquinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atoms under basic conditions.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-2-phenylquinoxaline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: This compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

Medicine: It has potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-phenylquinoxaline involves its interaction with various molecular targets. It can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The compound can also intercalate into DNA, disrupting the replication and transcription processes. These interactions lead to the inhibition of cell growth and proliferation, making it effective against cancer cells .

Comparison with Similar Compounds

3,5-Dichloro-2-phenylquinoxaline

- Substituents : Two chlorine atoms (3,5-positions) and a phenyl group (2-position).

6-Chloro-2-phenyl-3-(phenylethynyl)quinoxaline (C₂₂H₁₄ClN₃; MW: 355.82 g/mol)

- Substituents : Chlorine at 6-position, phenyl at 2-position, and a phenylethynyl group at 3-position.

- Structural Distinction: The phenylethynyl group introduces steric hindrance, causing a twisted conformation (11.99° dihedral angle between the phenylethynyl phenyl ring and quinoxaline plane). This reduces planarity and affects intermolecular interactions.

- Crystal Packing : Stabilized by C–H⋯π and π–π interactions (slippage: 1.341 Å), which may influence solubility and thermal stability .

Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (C₂₁H₁₅Cl₂N₃O₂; MW: 428.27 g/mol)

- Substituents: A pyrrolo ring fused to the quinoxaline core, an ester group, and a 3,5-dichlorophenyl moiety.

- The ester group improves solubility in polar solvents.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dichloro-2-phenylquinoxaline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of quinoxaline derivatives typically involves condensation of o-phenylenediamine with diketones or halogenated precursors under controlled conditions. For example, describes a CuCl-catalyzed reaction in chlorobenzene at 343 K, yielding a structurally similar quinoxaline compound. Key optimization steps include monitoring reaction progress via TLC, using column chromatography (e.g., Petroleum ether:EtOAc eluent) for purification, and slow solvent evaporation for crystallization . Adjusting stoichiometry, temperature, and catalyst loading can improve yield.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Safety protocols from analogous quinoxaline compounds (e.g., 5-Quinoxalinol in ) recommend:

- Storage : 2–8°C in airtight containers, away from oxidizers and moisture .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact.

- Decomposition : Monitor for hazardous byproducts (e.g., carbon oxides) under high heat or incompatible conditions.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer : Key techniques include:

- NMR : Analyze chemical shifts for chlorine substituents (e.g., ¹³C NMR for Cl-induced deshielding).

- X-ray crystallography : Determine molecular geometry and intermolecular interactions (e.g., π–π stacking, C–H⋯π bonds as in , Table 1) .

- MS/HPLC : Confirm molecular weight (275.13 g/mol) and purity (>98%) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic or computational models of this compound?

- Methodological Answer : Crystallography provides definitive bond lengths, angles, and packing interactions. For example, reports dihedral angles (49.32°–61.27°) between the quinoxaline core and substituents, which can validate or challenge DFT-optimized geometries . Discrepancies in NMR coupling constants or IR vibrational modes may arise from solid-state vs. solution-phase differences, necessitating complementary analyses.

Q. What strategies are effective for studying the biological activity of this compound, particularly in kinase inhibition or antimicrobial assays?

- Methodological Answer :

- Kinase assays : Use the compound as a scaffold for derivatization (e.g., trifluoromethyl or ethoxycarbonyl groups, as in ) to enhance binding affinity. Test inhibition via ATP-competitive assays .

- Antimicrobial screening : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains, comparing with known quinoxaline derivatives (e.g., antioxidative or antitubercular analogs in ) .

Q. How can intermolecular interactions (e.g., π–π stacking) influence the material properties or reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.